molecular formula C19H13F2N3O4 B2616544 N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-08-5

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2616544
CAS No.: 941952-08-5
M. Wt: 385.327
InChI Key: CZLUNCXSVZHLTG-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-fluoro-3-nitrophenyl carboxamide group and a 4-fluorobenzyl moiety at the N1 position. The presence of electron-withdrawing groups (fluoro and nitro) on the aromatic rings likely enhances its binding affinity to biological targets, such as kinases or receptors, by modulating electronic and steric interactions.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUNCXSVZHLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitroaniline and 4-fluorobenzyl bromide. The key steps may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound R1: 4-Fluoro-3-nitrophenyl; R2: 4-Fluorobenzyl C20H14F2N3O4 405.34 Dual fluorine, nitro group for electron withdrawal
N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide R1: 4-Acetylphenyl; R2: 2-Chloro-6-fluorobenzyl C22H17ClFN2O3 423.83 Chlorine substitution enhances lipophilicity; acetyl group for metabolic stability
BMS-777607 R1: 3-Fluoro-4-(2-amino-3-chloropyridinyloxy)phenyl; R2: 4-Ethoxyphenyl C27H23ClFN4O4 537.95 Ethoxy and aminochloropyridine groups confer selective Met kinase inhibition
B7 (N-Cycloheptyl-5-(4-Fluorophenyl)-1-(4-Fluorobenzyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide) R1: Cycloheptyl; R2: 4-Fluorobenzyl C28H27F2N2O2 473.53 Cycloheptyl group improves membrane permeability; dual fluorine for target selectivity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group enhances electrophilicity compared to acetyl or ethoxy substituents in analogs . This may influence reactivity in covalent binding to targets.
  • Bulkier Substituents : Cycloheptyl in B7 improves solubility in hydrophobic environments, whereas the target compound’s nitro group may reduce solubility due to polarity.

Key Observations :

  • Purification Challenges : The target compound’s nitro group may complicate purification due to polarity, whereas halogenated analogs (e.g., B8 ) are purified via basic washes.
  • Yield Variability : B7’s 50% yield suggests moderate efficiency compared to brominated derivatives like B8 (58%), highlighting substituent-dependent reactivity.

Key Observations :

  • Kinase vs. Receptor Targeting : BMS-777607’s low nM inhibition contrasts with B6’s micromolar CB1/CB2 affinity , underscoring the role of substituents in target selectivity.
  • Nitro Group Implications : The target compound’s nitro group is absent in active analogs like BMS-777607, suggesting it may serve as a prodrug (reducible to amine) or confer unique binding interactions.

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of fluorinated dihydropyridines characterized by the following structural formula:

C19H13F2N3O4\text{C}_{19}\text{H}_{13}\text{F}_2\text{N}_3\text{O}_4

Molecular Weight: 385.327 g/mol
CAS Number: 941903-23-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dihydropyridine ring through condensation reactions involving appropriate precursors such as 4-fluoroaniline derivatives and benzyl amines.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL, suggesting potential for development as antitubercular agents .

CompoundMIC (μg/mL)Activity
N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo...TBDPotential Antimicrobial
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide4Antitubercular

Anticancer Activity

In vitro studies have shown that dihydropyridine derivatives can exhibit anticancer properties. For example, similar compounds have been identified as potent inhibitors of specific kinases involved in cancer progression. One study highlighted an analogue that achieved complete tumor stasis in xenograft models .

The biological activity of this compound is thought to be mediated through interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It could bind to receptors affecting cell signaling pathways related to cancer and infection.

The presence of fluorine and nitro groups enhances membrane permeability and interaction with biological targets.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Antimicrobial Properties : A study on related nitrophenyl compounds showed promising results against resistant strains of M. tuberculosis, indicating potential for further development into therapeutic agents .
  • Cancer Treatment : Research on dihydropyridine derivatives has highlighted their effectiveness in inhibiting tumor growth in animal models, suggesting that structural modifications could enhance their efficacy against various cancers .

Q & A

Basic: What synthetic strategies are employed to synthesize N-(4-fluoro-3-nitrophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the pyridone-carboxylic acid and the substituted aniline moiety using coupling agents like EDCI or HOBt.
  • Substituent introduction : Fluorine and nitro groups are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) is used to isolate the final product. Analytical methods like HPLC (>98% purity) and NMR (to confirm substituent positions) are critical for validation .

Basic: What analytical techniques are used to characterize this compound?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent placement (e.g., fluorophenyl vs. nitrophenyl groups).
    • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement), crucial for confirming stereochemistry .

Advanced: How do structural modifications impact enzymatic potency and solubility?

  • Pyridine 3-position substitution : Electron-withdrawing groups (e.g., nitro) enhance Met kinase inhibition by stabilizing ligand-receptor interactions. In one study, such modifications improved IC₅₀ values by 10-fold .
  • Pyridone 4-position substitution : Hydrophilic groups (e.g., ethoxy) increase aqueous solubility (measured via shake-flask method) but may reduce membrane permeability. Balancing these properties requires iterative SAR studies, often guided by LogP calculations and SPR binding assays .

Advanced: How is in vivo efficacy evaluated for this compound in oncology research?

  • Xenograft models : The compound is tested in Met-dependent models (e.g., GTL-16 gastric carcinoma). Mice are dosed orally (e.g., 50 mg/kg, QD) for 21 days, with tumor volume monitored via caliper measurements.
  • Pharmacokinetics (PK) : Plasma half-life (t₁/₂), Cmax, and AUC are determined using LC-MS/MS. Optimal PK profiles (e.g., t₁/₂ > 4 hrs) are prioritized for clinical translation .

Advanced: How are contradictions in solubility-potency data resolved during optimization?

  • Prodrug approaches : Phosphate esters or PEGylation can mask polar groups, improving solubility without altering target binding.
  • Co-solvent systems : Formulations with cyclodextrins or surfactants (e.g., Cremophor EL) enhance in vivo bioavailability.
  • Fragment-based design : Core structure retention with peripheral modifications (e.g., replacing nitro with cyano groups) balances lipophilicity and potency .

Advanced: What crystallographic methods validate the compound’s binding mode to Met kinase?

  • Data collection : High-resolution (<1.8 Å) X-ray diffraction data are collected at synchrotron facilities.
  • Refinement : SHELXL refines the structure using anisotropic displacement parameters, with R-factors < 0.20.
  • Validation : MolProbity assesses steric clashes and Ramachandran outliers. The compound’s nitro group is often observed in a hydrophobic pocket, forming π-π interactions with Phe-1223 of Met kinase .

Advanced: How are metabolic stability challenges addressed in preclinical studies?

  • Isotope labeling : ¹⁴C-labeled compound tracks metabolic pathways (e.g., CYP3A4-mediated oxidation).
  • Stability assays : Liver microsomes (human/mouse) quantify half-life. Structural tweaks (e.g., fluorination at metabolically labile sites) reduce clearance rates .

Advanced: What statistical methods analyze dose-response relationships in enzymatic assays?

  • Nonlinear regression : IC₅₀ values are calculated using four-parameter logistic models (e.g., GraphPad Prism).
  • Error analysis : Bootstrap resampling (n=1000 iterations) estimates 95% confidence intervals.
  • Cross-validation : Data from orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm reproducibility .

Advanced: How is selectivity against off-target kinases ensured?

  • Kinase panel screening : The compound is tested against 400+ kinases (e.g., DiscoverX KINOMEscan).
  • Structural insights : Molecular docking identifies hydrogen bonds unique to Met kinase (e.g., with Asp-1222). Selectivity indices >100-fold are targeted .

Advanced: What in silico tools predict ADMET properties during lead optimization?

  • QSAR models : MOE or Schrödinger predict LogP, solubility, and hERG inhibition.
  • MD simulations : GROMACS assesses binding mode stability over 100 ns trajectories.
  • PAINS filters : SwissADME removes pan-assay interference compounds (e.g., nitro groups flagged for potential reactivity) .

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